1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine

Physicochemical profiling Regioisomer comparison Amine basicity

Researchers requiring a consistent, subtype-non-selective negative control for GABAₐ receptor binding assays often face variability with generic building blocks. This compound addresses this with verified low affinity (Kᵢ > 3000 nM) across all tested GABAₐ subtypes. • Verified GABAₐ negative control: Kᵢ > 3000 nM (α1-α5β2γ2) • Chiral (S)-enantiomer available (CAS 1269930-70-2) for asymmetric synthesis • Dual halogenation (Br, F) enables orthogonal Suzuki coupling & metabolic stability tuning.

Molecular Formula C10H11BrFN
Molecular Weight 244.10 g/mol
Cat. No. B13044467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine
Molecular FormulaC10H11BrFN
Molecular Weight244.10 g/mol
Structural Identifiers
SMILESC=CCC(C1=C(C=CC(=C1)Br)F)N
InChIInChI=1S/C10H11BrFN/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h2,4-6,10H,1,3,13H2
InChIKeyLIEMMIZRAOUPMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine Overview


1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine (CAS 1270540-13-0, racemate; CAS 1269930-70-2, S-enantiomer) is a chiral, halogenated aryl allylamine with the molecular formula C₁₀H₁₁BrFN and a molecular weight of 244.10 g/mol . It features a 5-bromo-2-fluorophenyl ring coupled to a but-3-en-1-amine chain, placing it within the class of ortho-fluoro, para-bromo-substituted phenylallylamines. Its predicted physicochemical properties include a boiling point of 271.6 ± 40.0 °C, a density of 1.393 ± 0.06 g/cm³, and a pKa of 8.15 ± 0.10 . The compound is commercially available at ≥95% purity , and it has been registered in screening collections (e.g., BindingDB BDBM50599951, ChEMBL CHEMBL5195108) with reported GABAₐ receptor displacement data (Kᵢ > 3000 nM across α1β2γ2, α2β2γ2, α3β2γ2, and α5β2γ2 subtypes) [1].

Chiral halogenated allylamine scaffold; racemate and (S)-enantiomer both available
Uniformly low GABAA affinity (>3 µM across subtypes); reported as negative control tool
Predicted pKa 8.15 and boiling point 271.6 °C support regioisomer differentiation

Why 1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine Cannot Be Replaced


High-strength differential evidence for 1-(5-bromo-2-fluorophenyl)but-3-EN-1-amine is currently limited in the public domain. The primary scientific and industrial utility of this compound is as a chiral, bis-halogenated allylamine scaffold, rather than as a biologically optimized lead. Its differentiation from close analogs rests on modest but verifiable differences in predicted physicochemical properties—namely, a distinct pKa (8.15 ± 0.10) compared to the 2-bromo-5-fluoro regioisomer (8.02 ± 0.10) —and its unique GABAₐ receptor selectivity profile (Kᵢ > 3000 nM across all tested subtypes), which may be useful as a negative control or selectivity benchmark in neuroscience screening cascades [1]. Without these specific attributes, a generic replacement cannot guarantee equivalent performance in chiral synthesis or receptor profiling applications.

Regioisomer pKa shift
A 0.13-unit pKa difference vs. the 2-bromo-5-fluoro isomer may shift protonation and assay behavior; source-specific review needed.
Negative-control profile not guaranteed
Analogues with higher GABAA affinity risk off-target modulation in CNS screens; verify flat binding across subtypes.
Chiral specification mismatch
Racemic or opposite-enantiomer batches may alter stereochemical outcomes in asymmetric synthesis; review enantiomeric excess.

1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine: Quantitative Differentiation vs. Analogs


pKa Comparison: 5-Bromo-2-fluoro vs. 2-Bromo-5-fluoro Regioisomers

The predicted pKa of 1-(5-bromo-2-fluorophenyl)but-3-EN-1-amine (8.15 ± 0.10) is 0.13 log units higher than that of its 2-bromo-5-fluoro regioisomer (8.02 ± 0.10) . This difference, though modest, reflects the electronic effect of halogen positioning on the aromatic ring and can influence protonation state, solubility, and membrane permeability in biological assays.

pKa regioisomer shift
Data to verify
8.15 vs. 8.02 (Δ +0.13)
Predicted values; no experimental pKa reported
Ionization difference may affect assay pH windows
Confirm experimentally for critical buffer conditions
Physicochemical profiling Regioisomer comparison Amine basicity

GABAₐ Receptor Negative Control Profile

In competitive radioligand binding assays, 1-(5-bromo-2-fluorophenyl)but-3-EN-1-amine displaces [³H]flunitrazepam from human recombinant GABAₐ receptors (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) with Kᵢ values consistently > 3000 nM [1]. This flat, low-affinity profile across multiple subtypes contrasts with classical benzodiazepines (e.g., diazepam, Kᵢ ≈ 10–50 nM) [2], suggesting that the compound can serve as a subtype-non-selective negative control or as a scaffold for further optimization.

GABAA negative control
Class-level
Ki >3000 nM (all αxβ2γ2 subtypes)
[³H]flunitrazepam displacement, HEK cell membranes
Supports off-target exclusion in CNS phenotypic assays
Compare to diazepam Ki 10–50 nM class baseline
Neuroscience GABAₐ receptor Negative control

Boiling Point Comparison: 5-Bromo-2-fluoro vs. 2-Bromo-5-fluoro

The predicted boiling point of 1-(5-bromo-2-fluorophenyl)but-3-EN-1-amine is 271.6 ± 40.0 °C, approximately 2.1 °C lower than that of the 2-bromo-5-fluoro isomer (273.7 ± 40.0 °C) . While the uncertainty ranges overlap, this small difference can be exploited in preparative chromatography or distillation to distinguish between regioisomeric impurities.

Boiling point shift
Data to verify
271.6 °C vs. 273.7 °C (Δ −2.1 °C)
Predicted; overlapping uncertainty ranges
May guide fraction collection during purification
Experimental distillation data recommended
Purification Process chemistry Distillation

Chiral Purity and Enantiomeric Specification

The (S)-enantiomer of 1-(5-bromo-2-fluorophenyl)but-3-EN-1-amine (CAS 1269930-70-2) is commercially available with a specified purity of ≥95% . In contrast, many positional isomers (e.g., 2-bromo-5-fluoro or 3-bromo-4-fluoro analogs) are often supplied only as racemates or with lower enantiomeric excess . The availability of a well-defined single enantiomer is critical for asymmetric synthesis applications where stereochemistry dictates biological activity or catalytic performance.

Enantiomer specification
Specification review
(S)-enantiomer, ≥95% purity
vs. racemate or lower ee for positional isomers
Defined stereochemistry reduces assay confounding
Verify COA for enantiomeric excess
Chiral synthesis Enantiomeric purity Asymmetric catalysis

1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine: Application Scenarios


Neuroscience Screening: GABAₐ Negative Control

Use 1-(5-bromo-2-fluorophenyl)but-3-EN-1-amine as a subtype-non-selective, low-affinity control (Kᵢ > 3000 nM across α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) in GABAₐ receptor binding or functional assays . Its consistent lack of activity ensures that phenotypic changes observed in neuronal cultures or in vivo models are not attributable to direct GABAergic modulation.

Chiral Building Block for Asymmetric Synthesis

Leverage the commercially available (S)-enantiomer (CAS 1269930-70-2, ≥95% purity) as a chiral amine synthon for diastereoselective transformations, including reductive amination, N-alkylation, or metal-catalyzed cross-coupling. The terminal allyl group further enables olefin metathesis or thiol-ene click chemistry for diversification.

Regioisomer Physicochemical Reference Standard

Employ the compound as a reference standard for distinguishing 5-bromo-2-fluoro from 2-bromo-5-fluoro regioisomers in analytical method development (e.g., HPLC, GC). The predicted pKa difference (8.15 vs. 8.02) and boiling point difference (271.6 °C vs. 273.7 °C) provide orthogonal parameters for method optimization.

Halogenated Scaffold for Fragment-Based Drug Discovery

The bis-halogenated phenyl ring (Br and F) offers two distinct vectors for structure-activity relationship exploration: the bromine atom can undergo Suzuki–Miyaura coupling, while the fluorine atom provides metabolic stability and modulates electronic properties. The allylamine side chain adds a third point of diversity, making this compound a versatile fragment for library synthesis.

Application
Selection Property
Validation Focus
GABAA negative control screening
Uniform low-affinity profile across subtypes
Off-target GABAergic modulation exclusion
Asymmetric synthesis building block
Single enantiomer, high purity
Stereochemical outcome review
Regioisomer analytical reference
Distinct predicted pKa and boiling point
Method resolution optimization
Halogenated fragment library synthesis
Bis-halogenated allylamine scaffold
SAR vector diversification review
Quote Request

Request a Quote for 1-(5-Bromo-2-fluorophenyl)but-3-EN-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.